N-Pyrrolidino etonitazene

μ-opioid receptor agonist β-arrestin2 recruitment assay functional potency

N-Pyrrolidino etonitazene (etonitazepyne) is a structurally distinct, permanently Schedule I nitazene opioid (DEA, April 2024). Its subnanomolar MOR potency (EC₅₀ = 0.348 nM) and 10× greater in vivo potency than fentanyl demand a certified reference standard for forensic LC-MS/MS method validation and receptor pharmacology studies. Unlike parent etonitazene, this compound’s unique pyrrolidinylethyl side chain and separate DEA scheduling underscore its non-interchangeability for research. Only authenticated material ensures reliable quantification at sub‑ng/mL levels and valid SAR comparisons. Procure with confidence from providers offering ISO 17034/ISO 17025 certified reference materials and DEA‑exempt preparation options for qualified institutions.

Molecular Formula C22H26N4O3
Molecular Weight 394.5 g/mol
Cat. No. B8256738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pyrrolidino etonitazene
Molecular FormulaC22H26N4O3
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCC4)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C22H26N4O3/c1-2-29-19-8-5-17(6-9-19)15-22-23-20-16-18(26(27)28)7-10-21(20)25(22)14-13-24-11-3-4-12-24/h5-10,16H,2-4,11-15H2,1H3
InChIKeyLQZWZCJCEPUKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Pyrrolidino Etonitazene Technical Reference: Chemical Identity and Pharmacological Baseline for Research Procurement


N-Pyrrolidino etonitazene (synonym: etonitazepyne; CAS: 2785346-75-8) is a synthetic opioid of the 2-benzylbenzimidazole ('nitazene') class, characterized by the molecular formula 2-(4-ethoxybenzyl)-5-nitro-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole [1]. First identified in the recreational drug market in 2021 [2], this compound acts as a full agonist at the μ-opioid receptor (MOR) with subnanomolar potency in vitro, exceeding that of fentanyl and morphine by orders of magnitude [3]. Structurally, it is a cyclic pyrrolidine-containing analogue of etonitazene, distinguished from the parent compound by the replacement of the N,N-diethylaminoethyl side chain with a pyrrolidinylethyl moiety [1]. As of April 2024, N-pyrrolidino etonitazene is permanently placed in Schedule I of the U.S. Controlled Substances Act, imposing specific regulatory controls on procurement and handling for legitimate research purposes [4].

Procurement Guidance: Why N-Pyrrolidino Etonitazene Cannot Be Substituted with Other Nitazene Analogs


Although N-pyrrolidino etonitazene belongs to the 2-benzylbenzimidazole ('nitazene') class alongside etonitazene, isotonitazene, and protonitazene, in-class compounds are not interchangeable for research or reference standard applications. A comprehensive in vitro characterization of 19 substituted nitazenes revealed that MOR binding affinities and functional potencies vary by orders of magnitude depending on specific structural modifications to the benzimidazole core, the N-alkyl side chain, and the alkoxy substituent [1]. Even structurally proximate analogues—such as N-pyrrolidino etonitazene versus its non-pyrrolidine parent etonitazene—exhibit distinct in vivo potency profiles, differing by approximately tenfold relative to fentanyl in antinociceptive assays [2]. Substitution with an alternative nitazene reference standard without confirming analytical identity would compromise the validity of forensic identification, toxicological screening, or receptor pharmacology studies. The U.S. Drug Enforcement Administration's separate, compound-specific scheduling actions for etodesnitazene, N-pyrrolidino etonitazene, and protonitazene further underscore that these substances are treated as distinct chemical entities with independent regulatory requirements [3].

N-Pyrrolidino Etonitazene Evidence Guide: Quantitative Comparative Pharmacology and Analytical Differentiation Data


MOR Functional Potency: N-Pyrrolidino Etonitazene vs. Etonitazene, Fentanyl, and Morphine

In a MOR-β-arrestin2 activation assay conducted under identical experimental conditions, N-pyrrolidino etonitazene demonstrated subnanomolar potency (EC50 = 0.348 nM), essentially equivalent to its parent compound etonitazene (EC50 = 0.360 nM), while exceeding the potency of fentanyl by approximately 43-fold (EC50 = 14.9 nM) and morphine by approximately 833-fold (EC50 = 290 nM) [1]. The retention of high potency despite the pyrrolidine-for-diethylamine substitution confirms that this structural modification is functionally tolerated with respect to MOR activation.

μ-opioid receptor agonist β-arrestin2 recruitment assay functional potency structure-activity relationship

In Vivo Antinociceptive Potency: N-Pyrrolidino Etonitazene vs. Fentanyl and Morphine in Rat Hot Plate Assay

Following subcutaneous administration to male Sprague Dawley rats, N-pyrrolidino etonitazene produced dose-dependent antinociception in the hot plate test with an ED50 of 0.0017 mg/kg. This represents approximately 10-fold greater in vivo potency than fentanyl (ED50 = 0.0209 mg/kg) and approximately 2,000-fold greater potency than morphine (ED50 = 3.940 mg/kg) when tested under the same experimental paradigm [1]. The compound also induced characteristic opioid-like cataleptic and hypothermic effects at these dose ranges [1].

in vivo pharmacology antinociception hot plate test ED50 opioid potency

μ-Opioid Receptor Binding Affinity and Selectivity Profile vs. κ- and δ-Opioid Receptors

Radioligand binding assays in rat brain tissue demonstrated that N-pyrrolidino etonitazene binds with high affinity to MOR (Ki = 4.09 nM) and exhibits pronounced selectivity over δ-opioid receptors (Ki = 959 nM; 234-fold selectivity) and κ-opioid receptors (Ki = 980 nM; 240-fold selectivity) [1]. In a broader class-level analysis of 19 substituted nitazenes, nine compounds (including N-pyrrolidino etonitazene) showed MOR binding affinities significantly higher than fentanyl, with 13 nitazenes exhibiting subnanomolar affinities [2].

radioligand binding receptor selectivity Ki determination off-target binding

Analytical Reference Data: Chromatographic and Spectroscopic Fingerprint for Definitive Identification

Comprehensive analytical characterization of N-pyrrolidino etonitazene has been established using GC-MS, HRAM LC-MS/MS, ¹H NMR, and FTIR, providing a validated spectral and chromatographic fingerprint for unambiguous identification [1]. Critically, ¹H NMR spectroscopy confirmed the specific benzimidazole regio-isomer, distinguishing N-pyrrolidino etonitazene from potential synthetic byproducts or positional isomers that could confound identification in the absence of a certified reference material [1]. The substance was analyzed as a highly pure compound, supporting its suitability as an analytical reference standard [1].

forensic toxicology GC-MS LC-MS/MS NMR spectroscopy reference standard

Regulatory Status: Distinct Schedule I Classification for Research Procurement Compliance

Effective April 11, 2024, N-pyrrolidino etonitazene is permanently placed in Schedule I of the U.S. Controlled Substances Act under a final order issued by the Drug Enforcement Administration [1]. This scheduling action is compound-specific, listing the substance under its IUPAC designation 2-(4-ethoxybenzyl)-5-nitro-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzimidazole [1]. Unlike provisional or emergency scheduling actions that apply to analog classes broadly, this permanent designation establishes a defined regulatory pathway for legitimate research procurement, requiring specific DEA registration and record-keeping procedures distinct from those applicable to unscheduled or differently scheduled nitazene analogs.

controlled substance Schedule I DEA regulatory compliance research licensing

Forensic Toxicology Relevance: Low Blood Concentrations in Confirmed Fatalities

In a case series of 21 analytically confirmed overdose fatalities involving N-pyrrolidino etonitazene, the median postmortem blood concentration was 2.2 ng/mL, with the compound reported as a cause of death in at least two cases [1]. This low blood concentration threshold for lethality underscores the extreme in vivo potency of the compound and establishes a benchmark for forensic toxicology laboratories to assess analytical method sensitivity requirements. In contrast, fentanyl-related fatalities typically involve blood concentrations in the range of 10–30 ng/mL in mono-intoxication cases [class-level inference from established forensic literature].

forensic toxicology postmortem blood concentration overdose fatalities analytical sensitivity

N-Pyrrolidino Etonitazene: Validated Research Applications Based on Peer-Reviewed Evidence


Forensic Toxicology Reference Standard for Method Development and Validation

Based on the analytical characterization data [1] and postmortem toxicology findings (median blood concentration = 2.2 ng/mL) [2], N-pyrrolidino etonitazene reference material is directly applicable for forensic toxicology laboratories developing and validating LC-MS/MS or GC-MS methods for the detection and quantification of emerging nitazene opioids in biological matrices. The low blood concentrations observed in fatal cases [2] necessitate rigorous method validation with a certified reference standard to establish limits of detection and quantification in the sub-ng/mL range. The published spectroscopic and chromatographic data [1] provide a validated comparator for confirming analytical system suitability and retention time reproducibility.

μ-Opioid Receptor Pharmacology and Structure-Activity Relationship Studies

N-Pyrrolidino etonitazene serves as a key comparator compound in nitazene structure-activity relationship (SAR) investigations. Its MOR functional potency (EC50 = 0.348 nM) is essentially equivalent to that of its parent compound etonitazene (EC50 = 0.360 nM) [2], demonstrating that substitution of the N,N-diethylaminoethyl side chain with a pyrrolidinylethyl moiety does not significantly alter MOR activation efficacy. This finding is valuable for medicinal chemistry efforts seeking to understand the structural determinants of nitazene potency at MOR. The compound's selectivity profile (234-fold MOR selectivity over DOR; 240-fold over KOR) [2] further supports its utility as a tool compound for MOR-specific signaling studies.

Regulatory Compliance Documentation for Schedule I Controlled Substance Procurement

The permanent Schedule I designation of N-pyrrolidino etonitazene under U.S. federal law (effective April 11, 2024) [3] provides a defined regulatory framework for research procurement. Institutional compliance officers and principal investigators can reference the Federal Register final order to document the compound's controlled status and to justify the specific DEA registration, security, and record-keeping measures required for acquisition and handling. This regulatory clarity distinguishes N-pyrrolidino etonitazene from structurally related nitazenes that may be subject only to temporary scheduling orders or that remain unscheduled, thereby simplifying compliance planning.

In Vivo Opioid Pharmacology: Antinociception and Behavioral Effect Studies

The established in vivo potency of N-pyrrolidino etonitazene in rodent antinociception assays (ED50 = 0.0017 mg/kg s.c. in the hot plate test) [2] makes this compound relevant for preclinical opioid pharmacology research programs investigating the relationship between in vitro MOR activation and in vivo behavioral endpoints. The 10-fold potency difference relative to fentanyl (ED50 = 0.0209 mg/kg) and the 2,000-fold difference relative to morphine (ED50 = 3.940 mg/kg) [2] provide quantitative benchmarks for dose-response study design and for comparative analyses of nitazene analogs in whole-animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Pyrrolidino etonitazene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.